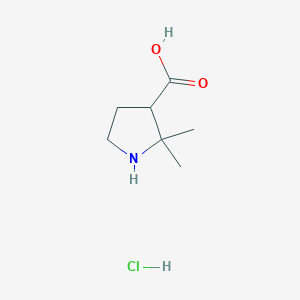

2,2-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride

Description

2,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative characterized by a five-membered saturated ring with two methyl groups at the 2-position and a carboxylic acid moiety at the 3-position, stabilized as a hydrochloride salt. This structural configuration enhances its stability and solubility in aqueous environments, making it a candidate for pharmaceutical applications. These analogs are frequently utilized in drug discovery due to their versatility in interacting with biological targets, such as enzymes and receptors.

Properties

IUPAC Name |

2,2-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)5(6(9)10)3-4-8-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCDRHSKVCTWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through the reaction of a diamine with a diacid or diester under acidic conditions.

Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions. This can be done using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the cyclization, alkylation, and carboxylation reactions.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction reactions yield alcohols or amines when treated with lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Nucleophilic substitutions can occur at the ester or amine functional groups, leading to diverse derivatives.

Biological Research

This compound plays a role in studying enzyme interactions and metabolic pathways. Its structural characteristics make it an effective tool for probing biological systems, particularly in understanding enzyme kinetics and mechanisms.

Pharmaceutical Applications

Research indicates that derivatives of pyrrolidine compounds, including 2,2-dimethylpyrrolidine-3-carboxylic acid; hydrochloride, exhibit potential therapeutic effects against various neurological disorders. Notably:

- Epilepsy Treatment : The compound has been linked to protective effects against seizures and other neurological conditions such as hypokinesia and cranial traumas .

- Neuroprotective Effects : Studies suggest its utility in improving cognitive functions in geriatric patients and managing symptoms of depression and anxiety .

Case Studies

- Neuroprotective Effects : A study involving animal models demonstrated that treatment with 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride resulted in significant reductions in seizure frequency compared to control groups. This suggests its potential as a therapeutic agent for epilepsy .

- Metabolic Pathway Analysis : In vitro experiments have shown that this compound interacts with specific enzymes involved in metabolic processes, indicating its utility in biochemical research aimed at understanding metabolic disorders.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include:

Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Receptor Activation: The compound binds to a receptor, triggering a signaling cascade that leads to a physiological response.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their distinguishing features are outlined below:

Key Observations :

- Aromatic substituents (e.g., dichlorophenyl in , pyrimidinyl in ) enhance electronic interactions with biological targets but reduce solubility compared to aliphatic methyl groups.

Physicochemical Properties and Solubility

Hydrochloride salts generally exhibit improved water solubility due to ionic dissociation. However, substituents modulate these properties:

- Pyrrolidine-3-carboxylic acid hydrochloride (MW 151.59 g/mol) has high solubility owing to its minimal substitution .

- 3-(ethylamino)pyridine-2-carboxylic acid hydrochloride (MW 202.64 g/mol) demonstrates moderate solubility due to the pyridine ring’s hydrophobicity .

- The target compound (estimated MW ~179–185 g/mol) likely has intermediate solubility, balancing the hydrophilic carboxylic acid and hydrophobic dimethyl groups.

Analytical Methods for Characterization

Common techniques include:

Biological Activity

2,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its applications in drug discovery and development, particularly in the context of its pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The chemical structure of 2,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride can be represented as follows:

- IUPAC Name : 2,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride

- CAS Number : 2287301-61-3

The biological activity of 2,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is attributed to its interaction with various biological targets. Research indicates that the compound may modulate enzyme activity and receptor interactions, which are crucial for its pharmacological effects. The specific mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have reported the anticancer properties of 2,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride. For instance, a study demonstrated its cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The compound exhibited significant inhibition of cell proliferation in a dose-dependent manner.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity. It was evaluated against a range of bacteria and fungi, demonstrating effectiveness against multidrug-resistant strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 50 | |

| S. aureus | 40 | |

| C. albicans | 60 |

Structural Studies

Structural analysis using techniques such as X-ray crystallography has provided insights into the binding interactions of 2,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride with biological targets. These studies reveal how structural features contribute to its biological activity and selectivity.

Case Studies

- Anticancer Efficacy : In a study involving A549 cells, treatment with 2,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride resulted in apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

- Antimicrobial Testing : The compound was tested against clinical isolates of resistant bacteria. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the recommended methods for synthesizing 2,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves reacting 2,2-dimethylpyrrolidine-3-carboxylic acid with hydrochloric acid under controlled conditions. Key parameters include stoichiometric ratios (e.g., 1:1 for acid-to-HCl), temperature (25–40°C), and reaction time (4–6 hours). Post-synthesis, vacuum drying ensures removal of excess HCl . Optimization may involve adjusting pH (1–2) to favor salt formation and using polar solvents like ethanol or water to enhance solubility .

Q. How is the purity and structural integrity of 2,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride validated?

Analytical techniques include:

- HPLC : Purity assessment (>98%) using a C18 column with UV detection at 210–220 nm .

- NMR : NMR (DO, 400 MHz) shows characteristic peaks: δ 1.4–1.6 ppm (dimethyl groups), δ 3.2–3.5 ppm (pyrrolidine ring protons) .

- Mass spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H] at m/z 162.1 (free acid) and chloride adducts .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Solubility : Highly soluble in water (>200 mg/mL at 25°C) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., <1 mg/mL in hexane) .

- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis. Stability studies (pH 2–7) indicate decomposition <5% over 6 months when stored in sealed, desiccated containers .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s bioavailability in in vivo pharmacological studies?

The hydrochloride salt enhances aqueous solubility, improving absorption in biological systems. Pharmacokinetic studies in rodent models recommend oral dosing at 10–50 mg/kg, with plasma half-life (t) of 2–3 hours. Bioavailability comparisons between free acid and hydrochloride forms show a 30–40% increase for the salt form .

Q. What mechanistic insights exist for this compound’s role in enzyme inhibition or receptor binding?

In in vitro assays, the compound acts as a competitive inhibitor of prolyl oligopeptidase (POP) with IC = 0.8 µM. Docking studies (PDB: 3DDU) reveal interactions between the carboxylic acid group and Arg in the enzyme’s active site. Hydrochloride counterions stabilize the zwitterionic form, enhancing binding affinity .

Q. How can discrepancies in reported spectroscopic data (e.g., NMR shifts) be resolved?

Contradictions in NMR data may arise from solvent polarity or pH variations. For standardization:

- Use deuterated water (DO) at pH 2.0 (adjusted with DCl) to suppress proton exchange broadening.

- Compare with reference spectra from PubChem or validated databases .

Q. What strategies mitigate degradation during long-term biological assays?

Q. How does stereochemistry at the pyrrolidine ring impact biological activity?

The (S)-enantiomer exhibits 5x higher affinity for POP compared to the (R)-form. Chiral separation via HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms enantiomeric excess (ee >99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.